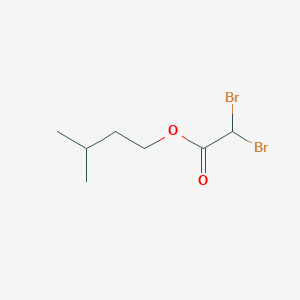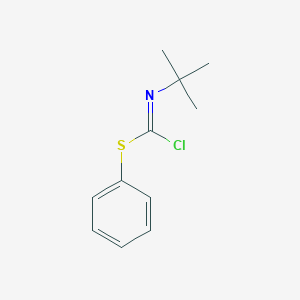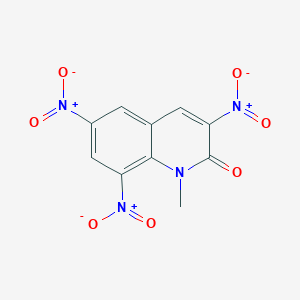
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- is a highly reactive compound known for its unique chemical properties and applications. It is a derivative of quinolone, a class of compounds widely studied for their biological and chemical significance. The presence of three nitro groups at positions 3, 6, and 8, along with a methyl group at position 1, makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- typically involves the nitration of 1-methyl-2-quinolone. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the quinolone ring at specific positions to introduce the nitro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- undergoes various chemical reactions, including:
Substitution Reactions: The compound is highly reactive towards nucleophiles, leading to cine-substitution reactions where nucleophiles replace one of the nitro groups.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinolinone derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophiles: Primary amines, 1,3-dicarbonyl compounds, and enamines are commonly used in substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or other metal catalysts.
Oxidizing Agents: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution Products: 4-functionalized 6,8-dinitro-2-quinolone derivatives.
Reduction Products: 1-methyl-3,6,8-triamino-2-quinolone.
Oxidation Products: Various oxidized quinolone derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various quinolone derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- involves its high reactivity towards nucleophiles and electrophiles. The presence of nitro groups makes the compound electron-deficient, facilitating nucleophilic attacks. The compound can form intermediates that undergo further transformations, leading to various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-3,6-dinitro-2-quinolone
- 1-methyl-3,8-dinitro-2-quinolone
- 1-methyl-6,8-dinitro-2-quinolone
Uniqueness
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- is unique due to the presence of three nitro groups, which significantly enhance its reactivity compared to other similar compounds. This increased reactivity allows for a broader range of chemical transformations and applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
98993-72-7 |
|---|---|
Fórmula molecular |
C10H6N4O7 |
Peso molecular |
294.18 g/mol |
Nombre IUPAC |
1-methyl-3,6,8-trinitroquinolin-2-one |
InChI |
InChI=1S/C10H6N4O7/c1-11-9-5(3-8(10(11)15)14(20)21)2-6(12(16)17)4-7(9)13(18)19/h2-4H,1H3 |
Clave InChI |
GXVCAPUIZBOAHQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



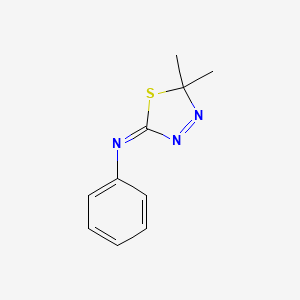

![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)

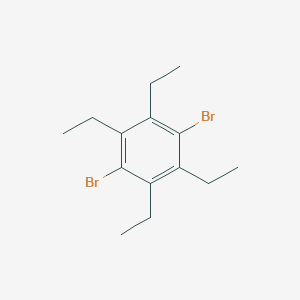
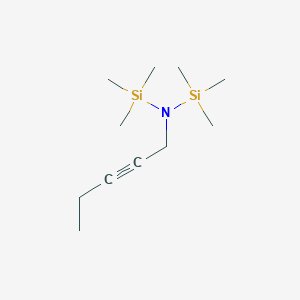

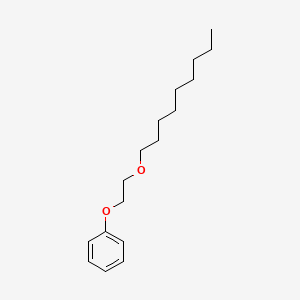

![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
